molecular formula C13H19ClFNO B1319714 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride CAS No. 123855-53-8

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B1319714
CAS No.: 123855-53-8
M. Wt: 259.75 g/mol
InChI Key: UCMOFEDNIPDZKS-UHFFFAOYSA-N
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Description

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-(4-fluorobenzyloxymethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-fluorobenzyl chloride.

    Reaction: Piperidine is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Formation of Intermediate: The reaction yields 4-(4-fluorobenzyloxymethyl)-piperidine as an intermediate.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyloxymethyl)-piperidine hydrochloride
  • 4-(4-Bromobenzyloxymethyl)-piperidine hydrochloride
  • 4-(4-Methylbenzyloxymethyl)-piperidine hydrochloride

Uniqueness

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the design of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMOFEDNIPDZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5.0 g (23.2 mmole) of the 4-hydroxymethyl-piperidine-1-carboxylic acid t-butyl ester produced above, in 100 ml of dimethylformamide, was added 1.2 g (25.6 mmole) of a 50% sodium hydride oil dispersion. After stirring for 0.5 hours, 5.0 g (34.9 mmole) of 4-fluorobenzyl chloride was added, followed by a catalytic amount of tetrabutylammonium iodide. The suspension was stirred an additional 24 hours, quenched with saturated aqueous sodium chloride and extracted with ether. The organic layer was dried with magnesium sulfate and concentrated. The resulting oil was treated with methanolic hydrogen chloride for 4 hours. A white solid was obtained upon concentration, which was filtered and washed with hexane. 5.1 g of 4-(4-fluoro-benzyloxymethyl)-piperidine hydrochloride was obtained which had a melting point of 142°-145° C.
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